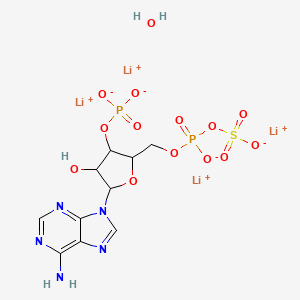
2-Bromo-1-(3,5-dichloro-2-hydroxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(3,5-dichloro-2-hydroxyphenyl)ethanone is a chemical compound with the molecular formula C8H5BrCl2O2 and a molecular weight of 283.93 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of bromine, chlorine, and hydroxyl groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Bromo-1-(3,5-dichloro-2-hydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 3,5-dichloro-2-hydroxyacetophenone using bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction is typically carried out at room temperature or under reflux conditions to ensure complete bromination .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of high-purity reagents and solvents ensures the consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(3,5-dichloro-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents (e.g., ethanol or water) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media are employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents are used.
Major Products Formed
Substitution: Formation of substituted phenyl ethanones.
Oxidation: Formation of dichloro-2-hydroxybenzaldehyde or dichloro-2-hydroxybenzoic acid.
Reduction: Formation of dichloro-2-hydroxyphenylethanol.
Aplicaciones Científicas De Investigación
2-Bromo-1-(3,5-dichloro-2-hydroxyphenyl)ethanone has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(3,5-dichloro-2-hydroxyphenyl)ethanone involves its interaction with molecular targets such as enzymes and proteins. The compound’s bromine and chlorine atoms can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modification of their activity. This interaction can disrupt essential biological pathways, making the compound effective in various applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone
- 2-Bromo-1-(3,5-dichloro-4-hydroxyphenyl)ethanone
- 2-Bromo-1-(3,5-dichloro-2,4-dihydroxyphenyl)ethanone
Uniqueness
2-Bromo-1-(3,5-dichloro-2-hydroxyphenyl)ethanone is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms enhances its versatility in various synthetic and research applications.
Propiedades
Número CAS |
53244-91-0 |
|---|---|
Fórmula molecular |
C8H5BrCl2O2 |
Peso molecular |
283.93 g/mol |
Nombre IUPAC |
2-bromo-1-(3,5-dichloro-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H5BrCl2O2/c9-3-7(12)5-1-4(10)2-6(11)8(5)13/h1-2,13H,3H2 |
Clave InChI |
MOYDZRNLOHIJGC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(=O)CBr)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


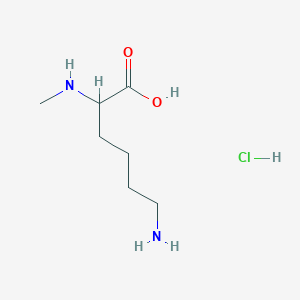
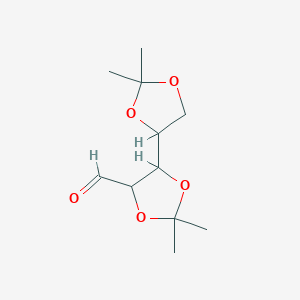
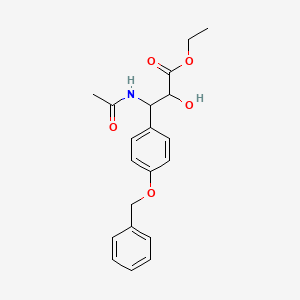
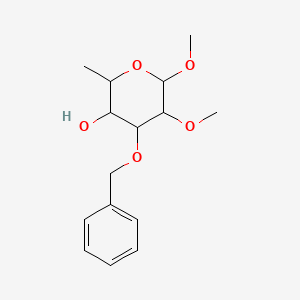
![cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12-bis(3-amino-3-oxopropyl)-17-(2-carboxyethyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide](/img/structure/B12321849.png)

![methyl 4a,5,6,7,7a-pentahydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B12321863.png)
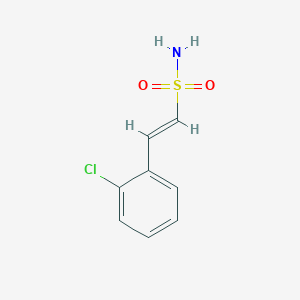
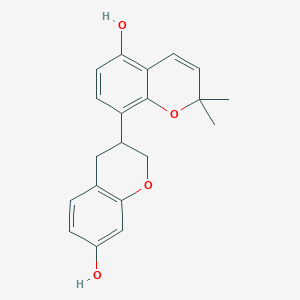
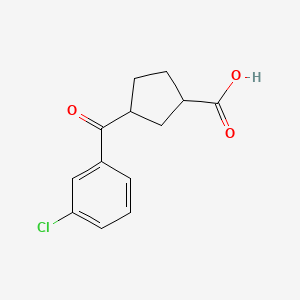
![(6-hydroxy-5a,9-dimethyl-3-methylidene-2-oxo-4,5,6,7,9a,9b-hexahydro-3aH-benzo[g][1]benzofuran-4-yl) 2-methylprop-2-enoate](/img/structure/B12321883.png)

![17-(1,2-dihydroxyethyl)-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione](/img/structure/B12321905.png)
